molecular formula C19H17NO3 B502469 4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid

4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid

Cat. No.: B502469
M. Wt: 307.3g/mol
InChI Key: VIGXINMNRGWLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid is an organic compound with the molecular formula C19H17NO3 It is characterized by the presence of a benzylamino group attached to a furan ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the benzylamino group through nucleophilic substitution reactions. The final step involves the attachment of the benzoic acid moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds . This method utilizes organoboron reagents and palladium catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzylamino group can be reduced to form primary amines.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The furan ring and benzoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(Methylamino)methyl]-2-furyl}benzoic acid
  • 4-{5-[(Ethylamino)methyl]-2-furyl}benzoic acid
  • 4-{5-[(Phenylamino)methyl]-2-furyl}benzoic acid

Uniqueness

4-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3g/mol

IUPAC Name

4-[5-[(benzylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H17NO3/c21-19(22)16-8-6-15(7-9-16)18-11-10-17(23-18)13-20-12-14-4-2-1-3-5-14/h1-11,20H,12-13H2,(H,21,22)

InChI Key

VIGXINMNRGWLMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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